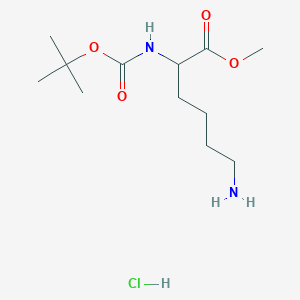
Ethyl 4-iodo-3-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-iodo-3-isopropylbenzoate is an organic compound with the molecular formula C₁₂H₁₅IO₂ It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with an iodine atom, and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodo-3-isopropylbenzoate typically involves the esterification of 4-iodo-3-isopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-iodo-3-isopropylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the isopropyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the ester group.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzoates.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary alcohols.
Applications De Recherche Scientifique
Ethyl 4-iodo-3-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 4-iodo-3-isopropylbenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 4-iodo-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-isopropylbenzoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.
Ethyl 4-chloro-3-isopropylbenzoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
Ethyl 4-fluoro-3-isopropylbenzoate: Contains a fluorine atom instead of iodine. It has higher stability and lower reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and the ability to form halogen bonds.
Propriétés
Formule moléculaire |
C12H15IO2 |
|---|---|
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
ethyl 4-iodo-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15IO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
VIKYSTXECQFSDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)I)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


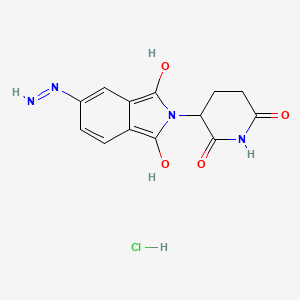
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
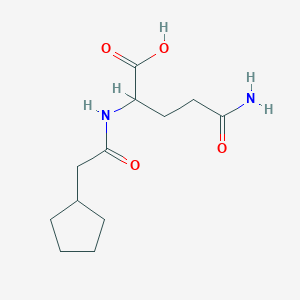
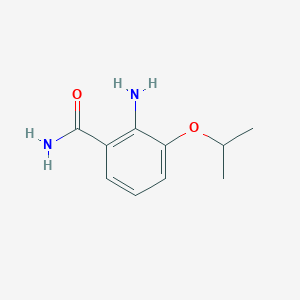

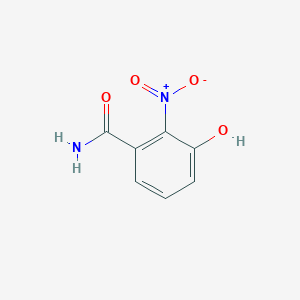

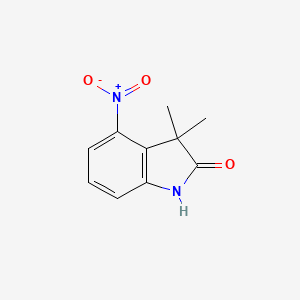
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/no-structure.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)

